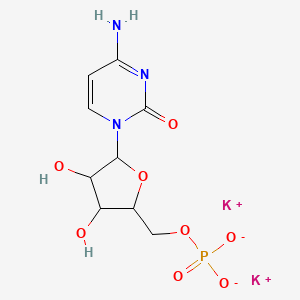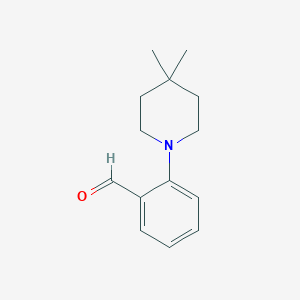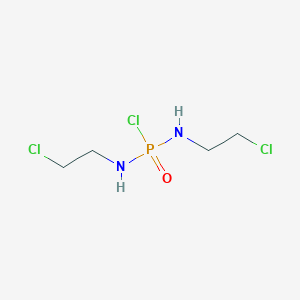
Polycytidylic acid (5') potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polycytidylic acid (5’) potassium salt is a synthetic double-stranded RNA molecule. It is composed of a polymer of cytidylic acid and is used extensively in scientific research as a model RNA to study cell signaling, particularly at the level of toll-like receptor 3 (TLR3). This compound is known for its role in mimicking viral infections, thereby stimulating immune responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Polycytidylic acid (5’) potassium salt is synthesized through the polymerization of cytidylic acid monomers. The process involves the use of specific enzymes or chemical catalysts to link the monomers into a long polymer chain. The reaction conditions typically require a controlled environment with specific pH and temperature settings to ensure the stability of the double-stranded structure.
Industrial Production Methods
In industrial settings, the production of polycytidylic acid (5’) potassium salt involves large-scale polymerization processes. These processes are carried out in bioreactors where the reaction conditions can be meticulously controlled. The final product is then purified through various techniques such as chromatography to remove any impurities and ensure high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Polycytidylic acid (5’) potassium salt primarily undergoes reactions that involve its interaction with cellular receptors. It does not typically participate in traditional chemical reactions like oxidation or reduction. Instead, it is known for its ability to bind to TLR3, triggering a cascade of immune responses.
Common Reagents and Conditions
The compound is often used in conjunction with other reagents that facilitate its entry into cells, such as transfection agents. The conditions for these reactions usually involve physiological pH and temperature to mimic the natural cellular environment.
Major Products Formed
The primary outcome of the reactions involving polycytidylic acid (5’) potassium salt is the activation of immune signaling pathways. This leads to the production of various cytokines and other immune response mediators.
Wissenschaftliche Forschungsanwendungen
Polycytidylic acid (5’) potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and behavior of double-stranded RNA.
Biology: Researchers use it to investigate the mechanisms of RNA-induced immune responses and to study the role of TLR3 in viral infections.
Medicine: The compound is explored for its potential as an adjuvant in vaccine development, enhancing the immune response to various antigens.
Industry: It is used in the development of diagnostic tools and therapeutic agents that target RNA viruses.
Wirkmechanismus
Polycytidylic acid (5’) potassium salt exerts its effects by binding to TLR3, a receptor found on the surface of certain immune cells. This binding activates the TLR3 signaling pathway, leading to the production of type I interferons and other cytokines. These molecules play a crucial role in the body’s defense against viral infections by enhancing the activity of immune cells and promoting the destruction of infected cells.
Vergleich Mit ähnlichen Verbindungen
Polycytidylic acid (5’) potassium salt is often compared to other synthetic double-stranded RNA molecules, such as polyinosinic:polycytidylic acid. While both compounds activate TLR3, polycytidylic acid (5’) potassium salt is unique in its specific structure and the precise immune responses it elicits. Other similar compounds include:
Polyinosinicpolycytidylic acid: A synthetic analog of double-stranded RNA used to simulate viral infections.
Polyadenylicpolyuridylic acid: Another synthetic double-stranded RNA used in immune response studies.
Polycytidylic acid (5’) potassium salt stands out due to its specific applications in studying TLR3-mediated immune responses and its potential use in therapeutic interventions.
Eigenschaften
Molekularformel |
C9H12K2N3O8P |
|---|---|
Molekulargewicht |
399.38 g/mol |
IUPAC-Name |
dipotassium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H14N3O8P.2K/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |
InChI-Schlüssel |
KJFHSFLOUJGHLS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)



![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)

![3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278200.png)
![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)
![3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate](/img/structure/B12278209.png)



